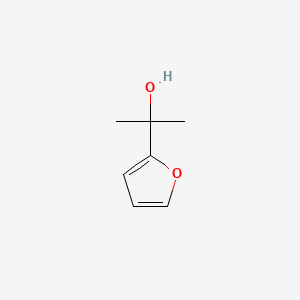

2-(Furan-2-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKUAAAZHQCMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CO1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(Furan-2-yl)propan-2-ol: A Technical Guide

Executive Summary

2-(Furan-2-yl)propan-2-ol (also known as dimethyl(2-furyl)carbinol) is a pivotal tertiary alcohol intermediate in organic synthesis. Its primary value in drug development lies in its role as a substrate for the Achmatowicz rearrangement , a powerful oxidative transformation that converts the furan ring into a functionalized dihydropyranone. This rearrangement provides a rapid entry into the synthesis of monosaccharides, pyran-based antibiotics, and complex natural products.

This guide details the robust synthesis of 2-(Furan-2-yl)propan-2-ol via the Grignard addition to methyl 2-furoate, optimized for yield and purity. It also covers the downstream application in oxidative rearrangement, providing a complete roadmap for researchers utilizing this scaffold.

Retrosynthetic Analysis

The most direct and scalable disconnection for 2-(Furan-2-yl)propan-2-ol involves the formation of the C(sp³)–C(sp²) bond between the isopropyl alcohol moiety and the furan ring.

Strategic Disconnection: The tertiary alcohol is best accessed via a double nucleophilic addition of a methyl anion equivalent (Grignard reagent) to an ester precursor.

Figure 1: Retrosynthetic disconnection showing the ester-to-alcohol transformation.

Primary Synthesis Protocol: Grignard Addition

Reaction Type: Nucleophilic Acyl Substitution / Nucleophilic Addition Scale: Laboratory (10–50 mmol) to Pilot Scale

This protocol utilizes methyl 2-furoate as the starting material. While 2-acetylfuran can also be used (requiring only 1 equivalent of Grignard), the ester is often preferred for its lower cost, higher stability, and commercial availability in high purity.

Reagents & Stoichiometry[1][2]

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Methyl 2-furoate | 126.11 | 1.0 | Substrate |

| MeMgBr (3.0 M in ether) | 119.24 | 2.2 - 2.5 | Nucleophile |

| Diethyl Ether (anhydrous) | 74.12 | Solvent | Reaction Medium |

| NH₄Cl (sat. aq.) | 53.49 | Excess | Quenching Agent |

Step-by-Step Methodology

Phase 1: Setup & Inertion

-

Oven-dry a 3-neck round-bottom flask, reflux condenser, and addition funnel. Assemble hot under a stream of nitrogen or argon.

-

Charge the flask with Methyl 2-furoate (1.0 eq) and dissolve in anhydrous diethyl ether (concentration ~0.5 M).

-

Cool the solution to 0 °C using an ice bath.

Phase 2: Grignard Addition 4. Transfer Methylmagnesium bromide (2.2 eq) to the addition funnel under inert atmosphere. 5. Critical Step: Add the Grignard reagent dropwise to the stirring ester solution.[2]

- Observation: The reaction is exothermic. Control addition rate to maintain a gentle reflux or keep internal temperature <10 °C if higher selectivity is required (though less critical for this specific substrate).

- Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

- Reflux the mixture gently for 1–2 hours to ensure complete conversion of the intermediate ketone to the tertiary alcohol.

Phase 3: Quenching & Workup 8. Cool the reaction mixture back to 0 °C. 9. Safety: Slowly quench the excess Grignard by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) .

- Note: A massive precipitation of magnesium salts will occur.

- Decant the organic layer.[3] Dissolve the magnesium salts in minimal 1M HCl if they trap significant organic product, then extract the aqueous layer with ether (3x).

- Combine organic layers, wash with brine, and dry over anhydrous MgSO₄ .

Phase 4: Purification 12. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). 13. Distillation: Purify the crude oil via vacuum distillation.

- Target: Colorless to pale yellow oil.

- Boiling Point: ~56–58 °C at 1.5 mmHg (literature values vary by pressure; expect ~160 °C at atm pressure, but vacuum is recommended to prevent polymerization).

Reaction Mechanism

The transformation proceeds through a ketone intermediate (2-acetylfuran), which is more reactive than the starting ester, leading to rapid double addition.

Figure 2: Mechanistic pathway of the double Grignard addition.

Characterization Data

The identity of the synthesized compound must be verified using NMR spectroscopy. The furan ring protons show a characteristic coupling pattern, and the isopropyl methyls appear as a distinct singlet.

| Technique | Signal / Value | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | Furan C5-H ( | |

| Furan C4-H ( | ||

| Furan C3-H ( | ||

| -OH (Concentration dependent) | ||

| -C(CH ₃)₂ (Gem-dimethyl) | ||

| ¹³C NMR (CDCl₃) | Furan Carbons | |

| Quaternary C-OH | ||

| Methyl Carbons | ||

| Appearance | Clear, pale yellow liquid |

Strategic Application: The Achmatowicz Rearrangement

The primary utility of 2-(Furan-2-yl)propan-2-ol in drug discovery is its conversion to 2,2-dimethyl-6-hydroxy-2H-pyran-3(6H)-one via the Achmatowicz rearrangement. This reaction expands the 5-membered furan ring into a 6-membered pyranone, a scaffold found in numerous bioactive molecules.

Protocol Summary:

Figure 3: The Achmatowicz rearrangement pathway transforming the furan alcohol into a pyranone.[6]

Safety & Handling (E-E-A-T)

-

Furan Toxicity: Furan derivatives are often readily absorbed through the skin. Wear nitrile gloves and work in a fume hood.

-

Grignard Reagents: Extremely pyrophoric and moisture-sensitive. Ensure all glassware is flame-dried. Have a Class D fire extinguisher available.

-

Peroxide Formation: Furans can form peroxides upon prolonged storage in air. Store the product under nitrogen in the dark, preferably at 4 °C.

References

-

Achmatowicz Rearrangement Original: Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[7] Tetrahedron, 1971 , 27, 1973–1996.[7] Link[7]

-

Grignard Addition Protocols: BenchChem Application Note. "Synthesis of Methyl 2-Furoate via Fischer Esterification." BenchChem, 2025 . Link

-

Biocatalytic Alternatives: "Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction." Chirality, 2024 , 36(1), e23620. Link

-

NMR Data Verification: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases." Organometallics, 2010 , 29, 2176–2179. Link

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

Chemical Profile & Reactivity Guide: 2-(Furan-2-yl)propan-2-ol

Executive Summary 2-(Furan-2-yl)propan-2-ol (CAS: 6378-58-1), also known as dimethyl(2-furyl)carbinol, is a tertiary alcohol that serves as a critical junction molecule in heterocyclic synthesis. Unlike its secondary alcohol counterparts, this compound exhibits a unique "reactivity dichotomy": it balances between facile acid-catalyzed dehydration to form the reactive diene 2-isopropenylfuran and oxidative ring-expansion to form pyranones (Achmatowicz reaction). This guide delineates its physicochemical architecture, validated synthetic protocols, and divergent signaling pathways in drug discovery and material science.

Molecular Architecture & Physicochemical Profile

The molecule consists of an electron-rich furan ring substituted at the C2 position with a sterically demanding tert-alcohol moiety. This structure creates a push-pull electronic environment where the furan oxygen donates electron density, stabilizing carbocations formed at the benzylic-like position, making the alcohol highly sensitive to acidic conditions.

Key Properties Table[1]

| Property | Value / Description | Note |

| IUPAC Name | 2-(Furan-2-yl)propan-2-ol | |

| Molecular Formula | C | |

| Molecular Weight | 126.15 g/mol | |

| Boiling Point | 56–58 °C at 4 mmHg | High vacuum required due to thermal instability.[1] |

| Density | ~1.07 g/mL | |

| Solubility | Soluble in alcohols, ethers, CHCl | Lipophilic character dominates. |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/polymerization. |

| Stability | Acid-sensitive; Light-sensitive | Store under inert gas (Ar/N |

Spectral Signature (Diagnostic)[2]

-

H NMR (CDCl

-

C NMR: Characteristic carbinol carbon signal (

Synthetic Pathways[3][4][5][6][7][8]

The synthesis of 2-(Furan-2-yl)propan-2-ol is most efficiently achieved via Grignard addition. The choice of starting material (2-acetylfuran vs. methyl 2-furoate) dictates the stoichiometry and impurity profile.

Primary Route: Grignard Addition to 2-Acetylfuran

This route is preferred for its atom economy and cleaner reaction profile compared to the double-addition required for ester substrates.

Protocol:

-

Reagent Prep: Generate Methylmagnesium bromide (MeMgBr, 1.2 equiv) in anhydrous diethyl ether or THF under Argon.

-

Addition: Cool the Grignard solution to 0°C. Add 2-acetylfuran (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor disappearance of ketone via TLC (Hexane:EtOAc 4:1).

-

Quench: Critical Step. Quench with saturated aqueous NH

Cl at 0°C. Avoid strong acids (HCl) to prevent immediate dehydration to 2-isopropenylfuran. -

Purification: Extract with ether, dry over Na

SO

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis and the three major divergent reactivity pathways.

Caption: Synthesis of 2-(Furan-2-yl)propan-2-ol followed by its three primary divergent reaction pathways: Dehydration, Oxidative Expansion, and Acidic Rearrangement.

Reactivity Profile: The "Three-Path" Divergence

The utility of 2-(Furan-2-yl)propan-2-ol lies in its ability to access three distinct chemical spaces depending on the catalyst and solvent system.

Path A: Acid-Catalyzed Dehydration (The Diene Route)

-

Mechanism: Protonation of the tertiary alcohol leads to a stabilized tertiary carbocation (stabilized by both the methyl groups and the furan ring). Rapid elimination of a proton yields 2-isopropenylfuran .

-

Significance: 2-Isopropenylfuran is a potent diene for Diels-Alder reactions, allowing access to benzofuran derivatives.

-

Risk: The product is highly unstable and prone to autopolymerization. It should be generated in situ or stored with radical inhibitors (e.g., BHT).

-

Conditions:

-TsOH (cat.), Benzene/Toluene, Reflux with Dean-Stark trap.

Path B: The Achmatowicz Reaction (The Pyranone Route)

-

Mechanism: Oxidative ring opening using an oxidant (NBS, m-CPBA) in the presence of water. The furan ring is oxidized to a 2,5-dimethoxy-2,5-dihydrofuran intermediate (if in methanol) or a hemiacetal, which rearranges to a 6-hydroxy-2H-pyran-3(6H)-one derivative.

-

Application: This is the premier route for synthesizing monosaccharides and complex macrolides from furan feedstocks.

-

Conditions: NBS (1.1 equiv), THF/H

O (4:1), 0°C.

Path C: The Piancatelli Rearrangement (The Cyclopentenone Route)

-

Mechanism: In aqueous acidic media, the furylcarbinol undergoes a 4

-electrocyclization to form 4-hydroxycyclopent-2-enone derivatives. -

Constraint: For the tertiary alcohol, this pathway competes heavily with simple dehydration (Path A). Successful rearrangement often requires specific Lewis acids (e.g., Dy(OTf)

) or microwave irradiation to favor the kinetic rearrangement over thermodynamic dehydration.

Experimental Protocols

Protocol 4.1: Oxidative Rearrangement (Achmatowicz)

Targeting the Pyranone Scaffold

-

Dissolution: Dissolve 2-(Furan-2-yl)propan-2-ol (1.0 g, 7.9 mmol) in THF:H

O (20 mL, 4:1 v/v). -

Oxidation: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.55 g, 8.7 mmol) portion-wise over 15 minutes. The solution will turn yellow/orange.

-

Quench: After 1 hour, quench with saturated Na

S -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.

-

Result: The crude residue contains the pyranone, which can be purified via flash column chromatography (Silica, Hexane:EtOAc).

Protocol 4.2: Handling & Storage

-

Storage: Store neat liquid at -20°C under Argon.

-

Stabilization: If storing for >1 week, add 0.1% BHT (butylated hydroxytoluene) to inhibit peroxide formation and polymerization.

Applications in Drug Development

-

Prostaglandin Analogs: The Piancatelli rearrangement product (cyclopentenone) is a core scaffold for the synthesis of prostaglandins and prostacyclins, which are vital for inflammation and vasodilation research.

-

Chiral Building Blocks: Through kinetic resolution or asymmetric Achmatowicz reactions, this molecule provides access to chiral pyranones, used in the total synthesis of rare sugars and antibiotics like erythromycin.

-

Fragrance Chemistry: Furan derivatives often possess unique olfactory profiles. The tertiary alcohol itself has a mild, earthy-sweet aroma, though its esters are more commonly used in perfumery.

Safety & References

Safety Hazards

-

Flammability: Moderate fire hazard (Flash point ~50°C estimated).

-

Toxicity: Furan derivatives are suspected carcinogens.[2] Handle in a fume hood.

-

Peroxides: As a furan ether derivative, it can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.

References

-

Synthesis & Properties: PubChem Compound Summary for CID 10011909, 2-(Furan-2-yl)propan-2-ol. National Center for Biotechnology Information (2025). Link

-

Piancatelli Rearrangement: Piutti, C., & Quartieri, F. (2013).[3] "The Piancatelli Rearrangement: New Applications for an Intriguing Reaction."[3][4] Molecules, 18(10), 12290-12312. Link

- Achmatowicz Reaction: Li, S., et al. (2021). "Recent Advances in the Achmatowicz Rearrangement." Organic Chemistry Frontiers.

-

Dehydration Kinetics: L. S. G. & A. A. (2022).[3] "Catalytic Dehydration of Isopropanol and Derivatives." Catalysts. Link (Contextual reference for alcohol dehydration mechanisms).

Sources

Technical Monograph: Spectroscopic Characterization of 2-(Furan-2-yl)propan-2-ol

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 2-(Furan-2-yl)propan-2-ol (CAS: 6378-58-1), also known as

Executive Summary & Structural Logic

Compound: 2-(Furan-2-yl)propan-2-ol

CAS: 6378-58-1

Formula:

This molecule features a furan ring substituted at the C2 position with a dimethyl carbinol group. The spectroscopic signature is defined by the interplay between the electron-rich aromatic furan system and the tertiary hydroxyl group.

Critical Stability Note: As a tertiary allylic/benzylic-type alcohol, this compound is highly prone to acid-catalyzed dehydration to form 2-isopropenylfuran . Spectroscopic purity is often compromised by this alkene impurity if the sample is stored in acidic environments or CDCl

Synthesis & Purification Workflow

To understand the impurity profile in spectral data, one must understand the genesis of the molecule. The most robust synthesis involves the Grignard addition of methylmagnesium bromide to 2-acetylfuran.

Experimental Protocol (Self-Validating)

-

Reagents: 2-Acetylfuran (1.0 eq), MeMgBr (1.2 eq, 3.0 M in Et

O), Anhydrous THF. -

Addition: Cool 2-acetylfuran in THF to 0°C. Add MeMgBr dropwise. Control: Maintain internal temp < 10°C to prevent polymerization.

-

Quench (Critical Step): Do NOT use HCl. Quench with saturated aqueous NH

Cl. Strong acids trigger immediate dehydration to the alkene. -

Purification: Silica gel chromatography (Hexane/EtOAc 9:1) with 1% Et

N added to the eluent to neutralize silica acidity.

Synthesis Logic Diagram

Figure 1: Synthetic pathway highlighting the critical pH control required to prevent dehydration.

Spectroscopic Data Analysis[2][3]

Nuclear Magnetic Resonance (NMR)

The NMR data below assumes a solvent of CDCl

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.36 | dd ( | 1H | Furan H-5 | |

| 6.31 | dd ( | 1H | Furan H-4 | |

| 6.21 | dd ( | 1H | Furan H-3 | |

| 2.30 | br s | 1H | -OH | Concentration dependent. Disappears with D |

| 1.61 | s | 6H | -C(CH | Gem-dimethyl singlet. Diagnostic for tertiary alcohol. |

C NMR Data (100 MHz, CDCl

)

| Shift ( | Type | Assignment | Structural Insight |

| 160.1 | C (quat) | Furan C-2 | Ipso carbon attached to the alcohol. |

| 141.8 | CH | Furan C-5 | |

| 110.1 | CH | Furan H-4 | |

| 105.2 | CH | Furan H-3 | |

| 69.2 | C (quat) | C-OH | Tertiary carbinol carbon. |

| 29.1 | CH | -CH | Equivalent methyl groups. |

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV).

Molecular Ion (

The fragmentation pattern is dominated by

| m/z | Intensity | Fragment | Mechanism/Logic |

| 126 | ~15% | Molecular ion. | |

| 111 | 100% (Base) | ||

| 108 | ~5-10% | Dehydration to 2-isopropenylfuran radical cation. | |

| 93 | ~20% | Secondary loss of water from the base peak. | |

| 43 | ~40% | Acetyl fragment (ring degradation). |

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR).

| Wavenumber (cm | Vibration Mode | Description |

| 3350 - 3450 | O-H Stretch | Broad, strong band. Indicates H-bonding. |

| 2975, 2930 | C-H Stretch | sp |

| 1505, 1460 | C=C Stretch | Furan ring "breathing" modes. Diagnostic for heteroaromatics. |

| 1375 | C-H Bend | Gem-dimethyl "doublet" (often split or shouldered). |

| 1150 | C-O Stretch | Tertiary alcohol C-O stretch. |

| 740 | C-H Bend (oop) | Out-of-plane bending, characteristic of 2-substituted furans. |

Quality Control & Troubleshooting

When analyzing this compound, three common failure modes occur in the data:

-

The "Missing" OH: In very dry, dilute CDCl

, the OH proton coupling might not exchange fast enough, appearing as a sharp singlet. In the presence of trace acid, it broadens into the baseline. -

The Olefin Signals: If peaks appear at

5.0-5.5 (1H NMR) and -

Color Change: Pure compound is clear/pale yellow. Darkening to brown indicates furan ring oxidation or polymerization, usually initiated by acid traces.

References

-

Synthesis & General Properties: PubChem. "2-(Furan-2-yl)propan-2-ol (Compound)."[1] National Library of Medicine. [Link]

-

Mass Spectrometry of Furan Derivatives: NIST Chemistry WebBook. "Furan, 2-propyl- and derivatives mass spectra." SRD 69.[2] [Link]

-

Grignard Reaction Protocols: Organic Chemistry Portal. "Addition of Grignard Reagents to Ketones."[3][4][5] [Link]

Sources

Strategic Functionalization of 2-(Furan-2-yl)propan-2-ol: A Guide to Furfuryl Carbinol Reactivity

Executive Summary: The "Janus" Nature of Furfuryl Carbinols

2-(Furan-2-yl)propan-2-ol (often referred to as dimethyl(2-furyl)carbinol) represents a unique challenge in heterocyclic chemistry. It serves as a pivotal building block for natural product synthesis, particularly in the construction of spirocyclic ethers and cyclopentenones. However, its reactivity profile is dominated by a dichotomy: the electron-rich furan ring is highly susceptible to oxidation and electrophilic attack, while the tertiary alcohol at the C2-position introduces extreme acid sensitivity.

For the drug development chemist, this molecule is not merely a substrate; it is a "masked" 1,4-dicarbonyl system waiting to be unveiled. This guide provides a mechanistic roadmap to navigating its three primary reactivity corridors: Oxidative Rearrangement , Acid-Catalyzed Transposition , and Directed Metalation .

Electronic Profile & Stability

To manipulate this molecule, one must understand the electronic push-pull occurring at the C2 interface.

-

The Furan Ring: An electron-rich heteroaromatic system (6

electrons). The oxygen atom donates electron density into the ring, making C2 and C5 the preferred sites for electrophilic attack. -

The Tertiary Carbinol: The dimethyl substitution at the benzylic-like position stabilizes the formation of a carbocation. Upon protonation of the hydroxyl group, the resulting cation is resonance-stabilized by the furan oxygen, making the C-O bond exceptionally labile.

Implication: In the presence of even mild Brønsted acids, the molecule faces a bifurcation point: it will either dehydrate to form 2-isopropenylfuran or, if water is present, undergo ring-opening rearrangements (Piancatelli).

The Acid-Labile Interface: Dehydration vs. Rearrangement

The most common failure mode in handling 2-(Furan-2-yl)propan-2-ol is inadvertent polymerization initiated by acid catalysis. However, with controlled conditions, this sensitivity can be harnessed.

Pathway A: Dehydration to 2-Isopropenylfuran

Under anhydrous acidic conditions, the thermodynamic driving force is the formation of the conjugated alkene.

Protocol: Selective Dehydration

-

Reagents:

-Toluenesulfonic acid (pTSA, 1 mol%), Toluene. -

Conditions: Reflux with Dean-Stark trap.

-

Mechanism: Protonation

Carbocation formation -

Critical Control: The product, 2-isopropenylfuran, is prone to Diels-Alder dimerization. It must be stored with radical inhibitors (e.g., BHT) at low temperatures.

Pathway B: The Piancatelli Rearrangement

In aqueous acidic media, the carbocation is trapped by water, leading to a cascade that collapses the furan ring into a 4-hydroxycyclopentenone. This is a high-value transformation for synthesizing prostaglandin analogues.[1]

Figure 1: Simplified flow of the Piancatelli rearrangement, converting the furan carbinol into a cyclopentenone scaffold.

Oxidative Ring Expansion: The Achmatowicz Reaction[2][3]

For medicinal chemists, the Achmatowicz rearrangement is arguably the most valuable transformation of this substrate. It converts the furan into a dihydropyranone (a six-membered lactol derivative), which is a precursor to monosaccharides and spiroketals.

Mechanistic Insight

The reaction proceeds via the oxidation of the furan ring to a 2,5-dimethoxy-2,5-dihydrofuran (if in methanol) or a hemiacetal (in water), followed by acid-catalyzed rearrangement.[2]

Experimental Protocol: NBS-Mediated Rearrangement

This protocol uses N-Bromosuccinimide (NBS) as the oxidant.[3] It is preferred over

Materials:

-

Substrate: 2-(Furan-2-yl)propan-2-ol (1.0 equiv)[4]

-

Oxidant: NBS (1.1 equiv)

-

Base:

(2.0 equiv) - Crucial to buffer HBr byproduct. -

Solvent: THF/Water (4:1 v/v)

Step-by-Step Workflow:

-

Preparation: Dissolve the substrate in THF/Water. Cool to 0°C.

-

Buffering: Add solid

. The basicity prevents premature acid-catalyzed rearrangement or polymerization. -

Oxidation: Add NBS portion-wise over 15 minutes. The solution will turn yellow/orange.

-

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (disappearance of furan UV activity).

-

Workup: Quench with saturated aqueous

(to remove excess oxidant). Extract with Ethyl Acetate. -

Purification: The crude product is the lactol (or pyranone depending on pH). If the open-chain dione is desired, mild acidic hydrolysis is required.

Figure 2: The Achmatowicz pathway.[5] Note that the tertiary alcohol group remains intact during the initial ring oxidation.

C5-Lithiation: Directed Metalation

While the tertiary alcohol is acidic, its conjugate base (the alkoxide) serves as a weak Directing Metalation Group (DMG) . This allows for regiospecific functionalization at the C5 position of the furan ring.

The Challenge: The "Complex Induced Proximity Effect" (CIPE) must compete with the inherent acidity of the methyl protons (though furan protons are significantly more acidic).

Protocol: C5-Silylation

-

Deprotonation: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C.

-

Lithiation: Add

-BuLi (2.2 equiv).-

Note: The first equivalent deprotonates the alcohol (

). The second equivalent lithiates the C5 position.

-

-

Equilibration: Warm to 0°C for 30 mins to ensure C5 lithiation (thermodynamic control), then cool back to -78°C.

-

Quench: Add TMSCl (Trimethylsilyl chloride, 2.5 equiv).

-

Result: 2-(5-(Trimethylsilyl)furan-2-yl)propan-2-ol.

Summary of Reactivity & Conditions

| Transformation | Target Product | Key Reagents | Critical Parameter |

| Dehydration | 2-Isopropenylfuran | pTSA, Toluene, Heat | Remove water (Dean-Stark) to drive equilibrium. |

| Achmatowicz | Dihydropyranone | NBS, THF/H2O, NaHCO3 | Buffer system is essential to prevent tarring. |

| Piancatelli | Cyclopentenone | Dilute Acid, Heat | Requires precise temperature control to avoid polymerization. |

| Photooxidation | Endoperoxides | Singlet Oxygen ( | Run at low temp; products are explosive/unstable. |

References

-

Pianc

-

Achm

-

Photooxid

-

General Furan Reactivity & Dehydr

- Title: Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones...

- Source: Molecules 2021, 26(9), 2636

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. guidechem.com [guidechem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scispace.com [scispace.com]

Methodological & Application

Use of 2-(Furan-2-yl)propan-2-ol as a building block in medicinal chemistry

Application Note: Strategic Utilization of 2-(Furan-2-yl)propan-2-ol in Medicinal Chemistry

Abstract

This guide details the strategic application of 2-(Furan-2-yl)propan-2-ol (CAS: 3194-46-9) as a high-value building block in divergent synthesis.[1] Unlike simple furfuryl alcohols, the gem-dimethyl substitution at the C2 position confers unique steric and electronic properties that stabilize reactive intermediates, enabling controlled access to 2,2-disubstituted-2H-pyran-3(6H)-ones (via Achmatowicz rearrangement) and 4-hydroxycyclopentenones (via Piancatelli rearrangement).[2][1] This document provides validated protocols for its synthesis, oxidative expansion, and bio-orthogonal labeling applications.[2]

Strategic Considerations & Chemical Logic

1.1 The "Masked" Functionality In medicinal chemistry, the furan ring is often viewed not just as an aromatic heterocycle, but as a "masked" 1,4-dicarbonyl system.[2] 2-(Furan-2-yl)propan-2-ol is particularly valuable because it serves as a latent precursor to two distinct pharmacophore scaffolds depending on the activation trigger:

-

Oxidative Trigger (Achmatowicz): Expands the 5-membered furan to a 6-membered dihydropyranone .[1] This scaffold is a chiral pool equivalent for synthesizing rare sugars, polyketides, and antiparasitic agents.[2]

-

Acidic Trigger (Piancatelli): Rearranges the furan to a 5-membered cyclopentenone , a core motif in prostaglandins and cyclopentanoid antibiotics.[2]

1.2 The Gem-Dimethyl Effect The two methyl groups are not merely spectators; they are critical for:

-

Kinetic Stabilization: They sterically hinder the C2 position, preventing common side reactions like polymerization observed with primary furfuryl alcohols.[2]

-

Stereoelectronic Control: In the Piancatelli rearrangement, the gem-dimethyl group forces the intermediate pentadienyl cation into a specific conformation, favoring high stereoselectivity in the ring closure.

Chemical Properties & Stability

| Property | Data | Critical Handling Note |

| CAS Number | 3194-46-9 | |

| Molecular Weight | 126.15 g/mol | |

| Boiling Point | 56–58 °C (12 mmHg) | Volatile; use rotary evaporator with care.[1] |

| Stability | Acid-Sensitive | High Risk: In the presence of strong acid without water, it rapidly dehydrates to 2-isopropenylfuran, which polymerizes violently.[2] Always buffer or use dilute aqueous acids.[2] |

| Flash Point | 43 °C | Flammable.[2] Store under inert atmosphere (Ar/N2). |

Experimental Protocols

Protocol A: Scalable Synthesis of 2-(Furan-2-yl)propan-2-ol

Objective: To synthesize the building block from inexpensive ethyl 2-furoate using a Grignard reagent.[1]

Reagents:

-

Ethyl 2-furoate (1.0 equiv)[1]

-

Methylmagnesium bromide (3.0 equiv, 3.0 M in Et2O)

-

Anhydrous Diethyl Ether (Et2O) or THF

-

Saturated NH4Cl (aq)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous Et2O (0.5 M concentration relative to substrate).[2] Cool to 0 °C.

-

Grignard Addition: Cannulate MeMgBr solution into the addition funnel. Add dropwise to the cold solvent over 20 min.

-

Substrate Addition: Dissolve ethyl 2-furoate in a minimum volume of Et2O. Add this solution dropwise to the Grignard reagent at 0 °C.[2]

-

Mechanistic Note: Adding the ester to the excess Grignard prevents the formation of the ketone intermediate (2-acetylfuran), ensuring full conversion to the tertiary alcohol.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2] The alcohol is more polar than the ester.

-

Quench (Critical): Cool back to 0 °C. Slowly add sat. NH4Cl.[2][3]

-

Workup: Extract with Et2O (3x). Wash combined organics with brine.[2] Dry over Na2SO4.[2]

-

Purification: Distillation under reduced pressure (Kugelrohr) is preferred over column chromatography to avoid acid-catalyzed decomposition on silica gel.[2]

Protocol B: The Achmatowicz Rearrangement (Oxidative Ring Expansion)

Objective: Transformation into 2,2-dimethyl-6-hydroxy-2H-pyran-3(6H)-one.[1]

Reagents:

-

2-(Furan-2-yl)propan-2-ol (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.1 equiv)[1]

-

THF/Water (4:1 v/v)

-

Solid NaHCO3 (2.0 equiv)

Step-by-Step Methodology:

-

Preparation: Dissolve the furan alcohol in THF/Water. Add solid NaHCO3.[2]

-

Why NaHCO3? It neutralizes the HBr generated during the reaction, preventing the acid-sensitive product from degrading.[2]

-

-

Oxidation: Cool to 0 °C. Add NBS portion-wise over 15 minutes. The solution will turn yellow/orange.[2]

-

Rearrangement: Stir at 0 °C for 1 hour. The reaction proceeds via a 2,5-dimethoxy-2,5-dihydrofuran intermediate (if in methanol) or a hemiacetal (in water), which spontaneously rearranges to the pyranone.[2]

-

Quench: Add saturated Na2S2O3 (sodium thiosulfate) to destroy excess bromine species.[2]

-

Extraction: Extract with EtOAc. Wash with water.[2]

-

Isolation: The product, 2,2-dimethyl-6-hydroxy-2H-pyran-3(6H)-one , is an equilibrium mixture of the lactol and the open-chain 1,4-dione.[2][1] It is often used directly or protected (e.g., acetylation with Ac2O/Pyridine) for characterization.[2]

Protocol C: Singlet Oxygen "Click" Labeling (Bio-Orthogonal Application)

Objective: Site-specific modification of furan-tagged peptides/biomolecules.[1]

Context: This protocol is used when the furan moiety is incorporated into a drug candidate or peptide.[2] Reagents:

-

Furan-tagged substrate (10 µM - 1 mM)[1]

-

Rose Bengal (5 µM, Photosensitizer)[2]

-

Light Source (Green LED, 530 nm)

-

Nucleophile (e.g., Hydrazine or Hydroxylamine derivative)

Methodology:

-

Mix: Combine substrate and Rose Bengal in aqueous buffer (PBS, pH 7.4).

-

Irradiate: Expose to Green LED for 5–15 minutes at RT.

-

Trapping: The endoperoxide rearranges to a cis-butene-1,4-dial (highly reactive electrophile).[2][1] The nucleophile (added immediately or present in situ) attacks this aldehyde, forming a stable covalent adduct (e.g., pyridazinium species if using hydrazine).

-

Result: Rapid, "click"-like bioconjugation without toxic metals.

Reaction Map & Mechanistic Pathways

The following diagram illustrates the divergent pathways accessible from the central building block.

Caption: Divergent synthesis pathways from 2-(Furan-2-yl)propan-2-ol. Blue path: Achmatowicz rearrangement.[2] Red path: Piancatelli rearrangement.[2] Yellow path: Bio-orthogonal labeling.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Grignard) | Incomplete conversion or ketone formation.[1] | Ensure Grignard is in excess (3 equiv) and add the ester to the Grignard. |

| Polymerization | Acidic traces during workup.[2] | Use distillation for purification.[2][3] Avoid silica gel unless neutralized with 1% Et3N.[2] |

| No Rearrangement (Achmatowicz) | pH too high (basic). | The rearrangement requires a slightly acidic environment (often provided by the oxidant byproducts), but too much acid degrades it. Maintain pH ~4-5. |

| Over-oxidation | Reaction time too long.[2] | Quench immediately after starting material consumption (TLC). The pyranone product can oxidize further to open-chain acids. |

References

-

Achmatowicz, O., et al. "Synthesis of Methyl 2,3-Dideoxy-DL-Alk-2-Enopyranosides from Furan Compounds."[2][1] Tetrahedron, vol. 27, no.[2] 10, 1971, pp. 1973–1996.[2]

-

Piancatelli, G., et al. "Acid-Catalyzed Rearrangement of 2-Furylcarbinols."[2] Tetrahedron, vol. 36, no. 5, 1980, pp. 661–663.[2]

-

Antonatou, E., et al. "Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation."[2][5] Chemistry – A European Journal, vol. 22, no.[2][5] 25, 2016, pp. 8457–8461.[2][5]

-

Li, S., et al. "Total Synthesis of Natural Products via the Achmatowicz Rearrangement."[2] Chemical Reviews, vol. 120, no.[2] 18, 2020, pp. 10079–10144.[2]

-

PubChem. "2-(Furan-2-yl)propan-2-ol Compound Summary."[1] National Library of Medicine.[2]

Sources

Application Note: Divergent Ring-Opening Reactions of Furan-Containing Alcohols in Drug Development

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic control, causal protocol design, and self-validating workflows for furan ring-opening.

Executive Summary & Mechanistic Insights

Furfuryl alcohols (furan-containing carbinols) are highly versatile, biomass-derived synthons that serve as critical branch points in organic synthesis. Depending on the catalytic environment, the furan ring can be selectively manipulated to yield entirely different cyclic scaffolds. Understanding the causality behind these divergent pathways is essential for rationally designing complex pharmacophores.

The Achmatowicz Reaction (Oxidative Ring Expansion)

First reported in 1971, the Achmatowicz reaction converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones (dihydropyranones)[1].

-

Causality & Mechanism: The reaction is initiated by an electrophilic oxidant (traditionally bromine, but modern protocols favor N-Bromosuccinimide (NBS) or mCPBA)[2]. The oxidant attacks the electron-rich furan, triggering an oxidative cleavage that forms a highly reactive oxocarbenium ion intermediate. Water (acting as the requisite nucleophile) traps this intermediate to form a hemiacetal, which subsequently undergoes ring expansion[3].

-

Synthetic Utility: The resulting six-membered pyranones are foundational building blocks for synthesizing complex monosaccharides and tetrahydropyran-containing natural products[2].

The Piancatelli Rearrangement (Acid-Catalyzed Electrocyclization)

Discovered in 1976, the Piancatelli rearrangement is an acid-catalyzed process that transforms furfuryl alcohols into 4-hydroxycyclopent-2-enones[4].

-

Causality & Mechanism: In an acidic environment, the carbinol hydroxyl group is protonated and dehydrates, generating a resonance-stabilized pentadienyl cation (furanoxonium ion)[5]. Nucleophilic attack by water opens the furan ring. The defining step is a conrotatory 4π-electrocyclization. According to Woodward-Hoffmann rules, this thermal electrocyclization strictly dictates the trans relative stereochemistry between the newly formed hydroxyl group and the adjacent substituent[4][5].

-

Synthetic Utility: Cyclopentenones are core motifs in prostaglandins and various biologically active spirocycles[4].

Synthetic Workflow & Logical Relationships

The following diagram illustrates the divergent synthetic logic when functionalizing furfuryl alcohols.

Divergent synthetic pathways of furfuryl alcohols via oxidative expansion and electrocyclization.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must include built-in validation checkpoints and clear causal reasoning for every reagent choice.

Protocol A: The Achmatowicz Reaction via NBS Oxidation[3]

Objective: Synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furfuryl alcohols.

-

Solvent Preparation: Dissolve the furfuryl alcohol derivative (1.0 eq) in a 1:1 mixture of THF and deionized water.

-

Causality: THF ensures the organic substrate remains in solution, while water is strictly required as the nucleophile to trap the oxocarbenium ion and form the hemiacetal.

-

-

Thermal Control: Cool the mixture to 0 °C using an ice bath.

-

Oxidant Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes.

-

Causality: NBS provides a controlled, mild source of electrophilic bromine. The reaction is highly exothermic; portion-wise addition at 0 °C prevents thermal spikes that cause over-oxidation or ring-opened degradation.

-

-

Reaction Maturation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.

-

Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The highly UV-active starting furan must disappear, replaced by a polar spot that stains heavily with p-anisaldehyde.

-

Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ until pH ~7.

-

Causality: NaHCO₃ neutralizes the HBr byproduct (preventing acid-catalyzed degradation of the pyranone), while Na₂S₂O₃ reduces any unreacted electrophilic bromine to prevent unwanted halogenation of the newly formed enone.

-

-

Isolation: Extract with EtOAc (3x), dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: The Oxa-Piancatelli Rearrangement via Lewis Acid Catalysis[3]

Objective: Synthesis of trans-4-hydroxycyclopent-2-enones.

-

Reaction Assembly: Suspend the furfuryl alcohol derivative (1.0 eq) in deionized water.

-

Catalyst Addition: Add Magnesium Chloride (MgCl₂, 0.2 eq).

-

Causality: Historically, strong Brønsted acids (e.g., H₂SO₄) were used, which often led to the rapid polymerization of furans into black tar. MgCl₂ acts as a mild, oxophilic Lewis acid that sufficiently lowers the activation energy for the initial dehydration without destroying the substrate.

-

-

Thermal Activation: Seal the mixture in an autoclave (pressure vessel) and heat to 150 °C for 4 hours.

-

Causality: The conrotatory 4π-electrocyclization requires significant thermal energy to overcome the orbital symmetry activation barrier[4].

-

-

Self-Validation Checkpoint (NMR): After cooling and extracting a crude aliquot into CDCl₃, perform a ¹H-NMR scan. You must observe a coupling constant of J ≈ 2.5 Hz for the vicinal protons on the cyclopentenone ring. This specific J-value validates the exclusive formation of the trans diastereomer[4].

-

Isolation: Extract the aqueous mixture with EtOAc (3 x 50 mL). Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

(Note: For nitrogen-containing targets, the Aza-Piancatelli variant utilizing Dysprosium(III) triflate (Dy(OTf)₃) and aniline nucleophiles provides an excellent route to aminocyclopentenones[6].)

Quantitative Data & Reaction Parameters

The following table summarizes the key metrics and causal outcomes of the primary furan ring-opening methodologies used in drug development.

| Reaction Type | Reagents / Catalysts | Key Intermediate | Ring Size Formed | Typical Yields | Stereochemical Outcome |

| Achmatowicz | NBS, mCPBA, or O₂/hv | Oxocarbenium ion | 6-membered (Pyranone) | 75–95% | Diastereomeric mixtures (at the hemiacetal position) |

| Oxa-Piancatelli | MgCl₂, Heat, H₂O | Pentadienyl cation | 5-membered (Cyclopentenone) | 60–85% | Exclusive trans configuration |

| Aza-Piancatelli | Dy(OTf)₃, Anilines | Aza-pentadienyl cation | 5-membered (Aminocyclopentenone) | 70–90% | Exclusive trans configuration |

References

- Achmatowicz reaction - Wikipedia Source: Wikipedia URL

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis Source: BenchChem URL

- Source: Organic Syntheses (OrgSyn)

- Organocatalytic enantioselective oxa-Piancatelli rearrangement Source: RSC Publishing URL

Sources

- 1. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organocatalytic enantioselective oxa-Piancatelli rearrangement - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00708E [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Asymmetric synthesis of chiral furan alcohols

Application Note: Advanced Protocols for the Asymmetric Synthesis of Chiral Furan Alcohols

Introduction & Strategic Importance

Chiral furan alcohols (furfuryl alcohols) are indispensable building blocks in modern organic synthesis and drug development. Their structural flexibility allows them to serve as latent 1,4-dicarbonyl equivalents, which can be unmasked and expanded via the Achmatowicz rearrangement to form highly functionalized pyranones and aza-sugars[1]. Because these pyranones are critical intermediates for synthesizing oligosaccharides, macrolides, and other bioactive natural products, establishing the absolute stereochemistry at the furan carbinol position with high enantiomeric excess (ee) is a paramount objective[1].

This application note details two highly robust, self-validating catalytic systems for synthesizing chiral furan alcohols:

-

Asymmetric Transfer Hydrogenation (ATH) of furyl ketones using Ru/Ir-diamine complexes.

-

Enantioselective Alkylation of furfurals using organozinc reagents and chiral amino alcohol catalysts.

Mechanistic Causality in Catalyst Selection

2.1. Noyori-Type Asymmetric Transfer Hydrogenation (ATH) Traditional hydride reductions of furyl ketones yield racemic mixtures. To achieve enantioselectivity, the Noyori ATH protocol utilizes a chiral transition-metal complex (e.g., Ru or Ir bound to a chiral diamine like TsDPEN or NN-ligands)[2]. The causality behind the high ee (>96%) lies in the "outer-sphere" mechanism. The chiral diamine ligand creates a rigid, sterically demanding chiral pocket. Simultaneous transfer of a proton (from the amine) and a hydride (from the metal) to the ketone occurs via a highly organized six-membered transition state. This effectively blocks one enantiotopic face of the furyl ketone, ensuring stereospecific reduction[2]. Furthermore, using a formic acid/triethylamine (HCO2H/TEA) azeotrope or isopropanol provides an environmentally benign, scalable hydride source[1].

2.2. Enantioselective Alkylation via (-)-MIB For the synthesis of secondary furan alcohols via C–C bond formation, the addition of diethylzinc to 2-furfural is catalyzed by (-)-3-exo-(dimethylamino)isoborneol [(-)-MIB][3]. The uncatalyzed addition of dialkylzinc to aldehydes is notoriously slow. The addition of (-)-MIB accelerates the reaction by forming a bimetallic zinc complex. This complex rigidifies the transition state, activating both the aldehyde (via Lewis acid coordination) and the alkyl group (enhancing nucleophilicity). The steric bulk of the isoborneol skeleton directs the alkyl transfer exclusively to the Si face of the aldehyde, achieving >97% ee while completely suppressing the racemic background reaction[3].

2.3. The Achmatowicz Rearrangement Once the chiral furan alcohol is synthesized, it can be subjected to oxidative rearrangement using N-bromosuccinimide (NBS) in aqueous THF. This stereospecific ring expansion translates the carbinol stereocenter into the anomeric and C-5 stereocenters of the resulting 6-hydroxy-2H-pyran-3(6H)-one, a critical precursor for carbohydrate synthesis[1].

Visualizing the Synthetic Workflows

Strategic workflow from prochiral furan derivatives to chiral pyranones via asymmetric catalysis.

Outer-sphere mechanism of the Asymmetric Transfer Hydrogenation (ATH) catalytic cycle.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary asymmetric methodologies for generating chiral furan alcohols, demonstrating the high efficiency and selectivity of these optimized systems[1][2][3][4].

| Methodology | Substrate | Catalyst / Ligand | Reagents | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Transfer Hydrogenation | 2-Acetylfuran | RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) | HCO2H / TEA (1:2) | 89% | >96% |

| Asymmetric Transfer Hydrogenation | 2-Acetylfuran | Ir / Chiral NN-ligand | H2 (1 MPa) | >90% | 99.9% |

| Enantioselective Alkylation | 2-Furfural | (-)-MIB (4 mol%) | Diethylzinc (Et2Zn) | 98% | 97% |

| Enantioselective Arylation | Aryl Ketones | Ti(O-i-Pr)4 / (S)-BINOL (10-20 mol%) | (2-furyl)AlEt2(THF) | >85% | 87-93% |

Detailed Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation of 2-Acetylfuran [1][2]

-

Objective: Synthesis of (S)-1-(2-furyl)ethanol.

-

Materials: 2-Acetylfuran (10 mmol), RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%), Formic acid/Triethylamine azeotrope (5:2 molar ratio, 5 mL), anhydrous dichloromethane (DCM, 10 mL).

-

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol) to the flask.

-

Solvent & Substrate Addition: Inject anhydrous DCM (10 mL) followed by 2-acetylfuran (10 mmol). Stir for 5 minutes at room temperature to ensure complete dissolution.

-

Reduction: Dropwise, add the HCO2H/TEA azeotropic mixture (5 mL) via syringe. Caution: Gas evolution (CO2) will occur.

-

Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor progression via TLC (Hexanes/EtOAc 4:1) or GC-MS. Complete conversion typically occurs within 12-16 hours.

-

Quenching & Extraction: Quench the reaction by adding water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with saturated NaHCO3 (20 mL) and brine (20 mL).

-

Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield (S)-1-(2-furyl)ethanol as a pale yellow oil.

-

-

Validation: Confirm ee >96% via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Enantioselective Alkylation of 2-Furfural using (-)-MIB [3]

-

Objective: Synthesis of (1R)-1-(2-furyl)propan-1-ol.

-

Materials: 2-Furfural (5.0 mmol), (-)-MIB (0.2 mmol, 4 mol%), Diethylzinc (1.0 M in hexanes, 10.0 mL, 10.0 mmol), anhydrous hexanes (10 mL).

-

Step-by-Step Procedure:

-

Catalyst Activation: In an argon-purged Schlenk flask, dissolve (-)-MIB (4 mol%) in anhydrous hexanes (10 mL).

-

Organozinc Addition: Cool the solution to 0 °C using an ice bath. Slowly add diethylzinc (10.0 mL of 1.0 M solution) dropwise over 10 minutes. Stir for 15 minutes to allow the formation of the active bimetallic catalyst complex.

-

Substrate Addition: Add 2-furfural (5.0 mmol) dropwise to the mixture at 0 °C.

-

Incubation: Maintain the reaction at 0 °C for 12 hours. The rigid transition state ensures the ethyl group transfers exclusively to the Si face.

-

Workup: Carefully quench the unreacted diethylzinc by adding saturated aqueous NH4Cl (15 mL) dropwise at 0 °C. Caution: Highly exothermic, ethane gas evolution.

-

Isolation: Extract with diethyl ether (3 x 20 mL). Wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography to afford the chiral furan alcohol (98% yield, 97% ee).

-

Protocol C: One-Pot Achmatowicz Rearrangement to Pyranone [1][3]

-

Objective: Conversion of chiral furan alcohol to enantioenriched 6-hydroxy-2H-pyran-3(6H)-one.

-

Materials: Chiral furan alcohol (from Protocol A or B, 2.0 mmol), N-Bromosuccinimide (NBS, 2.1 mmol), THF/H2O (4:1 v/v, 20 mL).

-

Step-by-Step Procedure:

-

Dissolution: Dissolve the chiral furan alcohol (2.0 mmol) in the THF/H2O mixture (20 mL) in a round-bottom flask at room temperature.

-

Oxidation: Add NBS (2.1 mmol) in three equal portions over 15 minutes. The solution will briefly turn yellow/orange before fading as the bromonium intermediate is consumed.

-

Rearrangement: Stir the reaction at room temperature for 4 hours. The furan ring undergoes oxidative hydration and subsequent ring expansion.

-

Workup: Dilute the mixture with EtOAc (30 mL) and wash with 10% aqueous Na2S2O3 (15 mL) to neutralize residual oxidant, followed by saturated NaHCO3 (15 mL).

-

Isolation: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to isolate the pyranone (typical yield 73-77%).

-

References[4] Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL. Chemical Communications (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiXZQtGxS1oBAKnKA8qmE4p87SBW_y9Rkk3PFwjTAiSRLPxvJfYiP1rq6UMBeWK-jPcyqCvffuID4JbHAbDuuTENxDq7P6rbUzNLoM7pyttv0iCxTZjv_p3i7yebRa0jvBUPMwXGV8HkDMOPPMae-EifejFoWeDyI6[2] General Asymmetric Hydrogenation of Hetero-aromatic Ketones. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjBlzurJanOoMxwhWHrG6snzPigoku-lwXcchmcUDQ6ICJgNN2WLL96QaZ538mRy4Ii46K7HZRCqTNKtvhFsM5urbNunWnp55sfUeI3rMj9xLoAHMIohsuMvKwgcDcJ7V8M8XTLJxPpQfRByy0ndHR5AaAwmgpbTSIyK36OwuxK5Mfbv8Hw-9iertoxhGswn6LM_4nLvqUpHlKLIAE3iC7Te2GyAZSGA==[1] De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products. PMC (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6XYXbFcyf1lsQ9LvEZ94hIvVH8pupo9dK025tndiwCvihNtduy-G5kXjrRQ6ZJ6-mZB83b5YnJP2EE_4bOF87w5oJf1fQkRBHAKACL0NmNDSH92wTNcOI7VA0Ni_jbnLXBy_eAYEX9W59TQ==[3] One-pot Catalytic Asymmetric Synthesis of Pyranones. PMC (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH4i8DHYuvugyzf_kBKCEbpF5ULckHdQD0XRmFdNPIZTvIRWgFfPMhelippSs0etVRj8PFseIVqOM1wDw_8j_-WoT_bgReKfCUQmeBaSy7kBdOPDoUrrNBBRgwy67diJi_l_p6I1LevpqkuA==

Sources

- 1. De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One-pot Catalytic Asymmetric Synthesis of Pyranones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: 2-(Furan-2-yl)propan-2-ol in Fragrance & Olfactory Research

Executive Summary

This technical guide addresses the formulation, stability, and safety profile of 2-(Furan-2-yl)propan-2-ol (CAS: 6378-58-1), also known as

Key Technical Insight: The utility of this molecule is strictly limited by its acid-lability . Under acidic conditions (pH < 5.0), it undergoes rapid dehydration to form 2-isopropenylfuran , a highly reactive diene prone to polymerization and oxidative browning. This guide provides the protocols necessary to stabilize this ingredient in functional perfumery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Data |

| IUPAC Name | 2-(Furan-2-yl)propan-2-ol |

| Common Name | |

| CAS Number | 6378-58-1 |

| Molecular Formula | |

| Molecular Weight | 126.15 g/mol |

| LogP (calc) | ~1.2 (Moderate lipophilicity) |

| Vapor Pressure | ~1.6 mmHg @ 25°C (Estimated) |

| Solubility | Soluble in Ethanol, Dipropylene Glycol (DPG), Diethyl Phthalate (DEP). Sparingly soluble in water. |

Organoleptic Profile

Unlike the sharp, solvent-like attack of furfuryl alcohol or the heavy, balsamic sweetness of 2-acetyl furan, 2-(Furan-2-yl)propan-2-ol presents a nuanced profile:

-

Primary Notes: Earthy, Nutty (Walnut/Hazelnut), Burnt Sugar.

-

Secondary Notes: Herbaceous, slightly chemical/ethereal (due to the tertiary alcohol), fading to a dry balsamic finish.

-

Olfactory Utility: Used in trace amounts (<0.1%) to add realism to Coffee, Chocolate, Bread, and Tobacco accords.

Critical Stability Protocol: The Acid-Catalyzed Failure Mode

The most significant challenge in formulating with 2-(Furan-2-yl)propan-2-ol is its tendency toward acid-catalyzed dehydration. Being a tertiary alcohol attached to an aromatic (furan) ring, the carbocation intermediate is stabilized, facilitating elimination.

Mechanism of Degradation

In acidic media (e.g., citrus accords, acidic toiletry bases), the hydroxyl group is protonated and lost as water. The resulting alkene, 2-isopropenylfuran , is unstable.

Figure 1: Acid-catalyzed dehydration pathway leading to product failure (browning and off-odors).

Stabilization Protocol

To prevent the formation of the reactive diene, the following rules must be strictly observed:

-

pH Control: Maintain formulation pH > 6.0 .

-

Risk:[1] Do not use in acidic antiperspirants or citrus-heavy colognes without buffering.

-

-

Buffer System: For aqueous-alcoholic systems, use a Citrate/Hydroxide buffer to lock pH at 6.5–7.0.

-

Antioxidant Loading:

-

Add BHT (Butylated Hydroxytoluene) at 0.05% or Alpha-Tocopherol at 0.1% to the concentrate. This scavenges radicals if any diene is formed, preventing polymerization.

-

Safety & Toxicology (Drug Development Perspective)

Warning: Furan derivatives are under high regulatory scrutiny due to potential hepatotoxicity and carcinogenicity associated with the parent furan molecule.

Metabolic Activation (Bio-activation)

Toxicologists must consider the metabolic fate of the furan ring.

-

Pathway: Cytochrome P450 2E1 (CYP2E1) oxidizes the furan ring to form reactive dicarbonyls (e.g., cis-2-butene-1,4-dial).

-

Structure-Activity Relationship (SAR): The bulky isopropyl group at the C2 position may sterically hinder enzymatic oxidation compared to unsubstituted furan, but it does not eliminate the risk.

-

Requirement: This material should be treated as a Level 2 Research Material . It is not a standard "GRAS" commodity. Ames testing (mutagenicity) and local lymph node assays (sensitization) are recommended before scaling up.

Formulation Protocols

Protocol A: Preparation of a Stable 10% Sol (Stock Solution)

Purpose: To create a working stock that resists oxidation and polymerization.

Materials:

-

2-(Furan-2-yl)propan-2-ol (Purity >98%)

-

Dipropylene Glycol (DPG) - Fragrance Grade

-

BHT (Solid)

Step-by-Step:

-

Pre-Dissolution: Weigh 0.05g BHT into a beaker.

-

Solvent Addition: Add 89.95g DPG. Heat gently to 40°C and stir until BHT is fully dissolved. Cool to 20°C.

-

Active Addition: Slowly add 10.00g 2-(Furan-2-yl)propan-2-ol under low-shear stirring.

-

QC Check: Verify the solution is clear and colorless.

-

Storage: Store in amber glass, nitrogen-purged, at 4°C. Shelf life: 6 months.

Protocol B: "Roasted Coffee" Accord (Demonstration)

Purpose: To demonstrate the nutty/earthy contribution of the target molecule.

| Ingredient | Parts per Thousand (ppt) | Function |

| 2-(Furan-2-yl)propan-2-ol (10% in DPG) | 15 | Nutty/Burnt Core |

| Furfuryl Mercaptan (0.1% in DPG) | 5 | Roasted Coffee Sulfur |

| Vanillin | 40 | Sweetness/Creaminess |

| Isovaleraldehyde (1% in DPG) | 10 | Fermented/Cocoa top |

| DPG (Diluent) | 930 | Solvent |

Analytical Validation (GC-MS)

To validate purity and detect the formation of the degradation product (2-isopropenylfuran), use the following method.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-WAX UI (30m x 0.25mm x 0.25µm). Polar column preferred for alcohols.

Method Parameters:

-

Inlet: Split 50:1, 250°C.

-

Carrier: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 240°C.

-

Hold 5 min.

-

-

Detection:

-

Target Peak: 2-(Furan-2-yl)propan-2-ol (Retention Index ~1500-1600 on Wax).

-

Impurity Peak: 2-Isopropenylfuran (Elutes earlier due to loss of -OH and polarity).

-

Figure 2: Analytical workflow for validating raw material integrity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10011909, 2-(Furan-2-yl)propan-2-ol. Retrieved from [Link]

-

The Good Scents Company (2024). Furan and Furan Derivative Odor Profiles. (General reference for furan organoleptics). Retrieved from [Link]

-

European Food Safety Authority (EFSA) (2017). Risks for human health related to the presence of furan and methylfurans in food. EFSA Journal. (Toxicology grounding). Retrieved from [Link]

-

ChemGuide (2024). Mechanism of Acid-Catalyzed Dehydration of Alcohols. Retrieved from [Link]

-

Research Institute for Fragrance Materials (RIFM). Safety Assessment of Furan Derivatives. (General industry standard reference). Retrieved from [Link]

Sources

Application Note: High-Yield Biocatalytic Asymmetric Reduction of Furan Ketones to Chiral Alcohols

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Content Focus: Mechanistic causality, process engineering, and self-validating experimental protocols

Introduction & Strategic Rationale

Optically active heteroaromatic alcohols, particularly 1-(furan-2-yl)ethanols, are highly versatile chiral building blocks in pharmaceutical synthesis. They serve as direct precursors for Achmatowicz-type ring expansions, yielding functionalized pyranones (e.g., 6-hydroxy-2-methyl-2H-pyran-3(6)-one) that are essential for synthesizing complex natural products and active pharmaceutical ingredients (APIs)[1].

While traditional asymmetric hydrogenation of furan ketones requires expensive transition metal catalysts (e.g., Ir, Ru) and high hydrogen pressures, biocatalytic reduction using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) offers a highly enantioselective, green alternative operating at ambient temperature and pressure[2]. This application note details the causal mechanisms, phase engineering strategies, and a self-validating protocol for the asymmetric reduction of 2-acetylfuran.

Mechanistic Causality: The Biocatalytic Engine

To achieve high conversion and enantiomeric excess (ee), the reaction must be engineered around two core principles: stereocontrol and thermodynamic driving forces.

Stereocontrol via Enzyme Active Sites

The stereochemical outcome—yielding either the (S)- or (R)-enantiomer—is dictated by the binding pocket topology of the chosen ADH. Enzymes follow either Prelog or anti-Prelog rules based on the spatial arrangement of their large and small binding domains relative to the hydride trajectory from the NAD(P)H cofactor. For instance, whole-cell biocatalysts like Lactobacillus paracasei typically yield the (S)-enantiomer[2], whereas specific isolated enzymes like AFPDH from Candida maris are strictly (R)-specific[3].

Thermodynamic Driving via Cofactor Regeneration

ADHs require stoichiometric amounts of NAD(P)H, which is economically prohibitive for scale-up. To circumvent this, a coupled-enzyme system using Glucose Dehydrogenase (GDH) is employed. GDH catalyzes the oxidation of cheap D-glucose to D-glucono-

Biocatalytic cascade for the asymmetric reduction of 2-acetylfuran with GDH-mediated NADH recycling.

Experimental Design & Parameter Optimization

Before executing the protocol, application scientists must account for the specific physicochemical properties of furan ketones:

-

Phase Engineering (Toxicity Mitigation): 2-Acetylfuran can exhibit substrate inhibition at concentrations >50 mM. To achieve high volumetric productivity (e.g., 100 mM scale), a co-solvent (5% v/v DMSO) or a biphasic system (using an organic overlay like MTBE) is utilized to act as a substrate reservoir, slowly partitioning the ketone into the aqueous phase.

-

pH Stat Control: The oxidation of D-glucose generates gluconic acid (following the hydrolysis of the lactone). Without active pH control, the reaction pH will plummet, denaturing the ADH. A pH stat utilizing 1 M NaOH is mandatory to maintain the optimal pH of 7.0.

Validated Protocol: Asymmetric Reduction of 2-Acetylfuran

This protocol outlines a self-validating, 100 mM scale synthesis of (S)-1-(furan-2-yl)ethanol using a commercially available (S)-selective ADH and GDH recycling system.

Materials & Reagents

-

Substrate: 2-Acetylfuran (11.0 g, 100 mmol)

-

Cofactor Donor: D-Glucose (27.0 g, 150 mmol, 1.5 eq.)

-

Cofactor: NAD

free acid (66 mg, 0.1 mmol, 0.001 eq.) -

Biocatalysts: (S)-selective ADH powder (500 mg), GDH powder (100 mg)

-

Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.0 (1.0 L)

-

Co-solvent: Dimethyl Sulfoxide (DMSO) (50 mL)

Step-by-Step Procedure

Step 1: Reaction Assembly

-

In a 2 L jacketed bioreactor equipped with an overhead stirrer and pH stat, add 950 mL of the 100 mM KPi buffer (pH 7.0).

-

Dissolve D-Glucose (27.0 g) and NAD

(66 mg) into the buffer. -

Adjust the temperature to 30°C. Causality: 30°C provides the optimal balance between enzyme kinetics and thermal stability.

-

Add the ADH (500 mg) and GDH (100 mg) powders. Stir gently at 150 rpm for 10 minutes to ensure complete dissolution without causing shear-induced protein denaturation.

Step 2: Substrate Addition & Reaction Initiation

-

Dissolve 2-Acetylfuran (11.0 g) in 50 mL of DMSO.

-

Add the substrate solution dropwise to the bioreactor over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes that could lead to substrate inhibition.

-

Engage the pH stat to maintain pH 7.0 using 1 M NaOH.

Step 3: In-Process Quality Control (IPQC) - Self-Validation Step

-

At

hours, extract a 100 µL aliquot from the reactor. -

Extract with 200 µL of Ethyl Acetate (EtOAc), centrifuge at 10,000 x g for 2 minutes, and carefully collect the organic layer.

-

Analyze via Chiral GC (e.g., using a Cyclosil-B column).

-

Validation Check: Confirm conversion is >50% and ee is >99%. If conversion has stalled, verify the pH stat log and consider spiking an additional 10 mg of NAD

. Do not proceed to bulk quench until IPQC confirms >99% conversion (typically achieved by

Step 4: Downstream Processing

-

Once complete conversion is verified, add 200 g of NaCl to the bioreactor to saturate the aqueous phase. Causality: Salting out decreases the solubility of the chiral alcohol in water, maximizing extraction efficiency.

-

Extract the aqueous mixture with EtOAc (3 x 500 mL).

-

Dry the combined organic layers over anhydrous Na

SO

Quantitative Data Summary

The table below summarizes expected biocatalytic performance metrics across different enzyme systems for furan ketone reduction, demonstrating the versatility of the biocatalytic approach.

| Substrate | Biocatalyst / Enzyme System | Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| 2-Acetylfuran | Lactobacillus paracasei (Whole cell)[2] | Endogenous Glucose | >90 | >99 | (S) |

| 2-Acetylfuran | Commercially available ADH cascade[1] | Glucose / GDH | >99 | >99 | (S) |

| 2-Acetylfuran | AFPDH (Candida maris)[3] | NADH / GDH | >95 | >98 | (R) |

References

- Source: scispace.

- Title: Application Notes and Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)

- Source: google.com (Google Patents)

- Source: tandfonline.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Furan-2-yl)propan-2-ol Synthesis

Ticket ID: #FUR-OH-992 Subject: Yield Optimization & Troubleshooting for 2-(Furan-2-yl)propan-2-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are encountering yield losses in the synthesis of 2-(Furan-2-yl)propan-2-ol (also known as dimethyl(2-furyl)carbinol). This tertiary alcohol is a critical intermediate but is notoriously unstable due to the acid-sensitivity of the furan ring and the propensity for dehydration to form 2-isopropenylfuran, which rapidly polymerizes.

This guide replaces standard textbook procedures with a process-resilient protocol designed to mitigate the specific "yield killers" inherent to this molecule: Acid-Catalyzed Dehydration and Furan Ring Opening .

Module 1: Route Selection & Mechanism Analysis

User Query: Which synthetic route offers the highest reliability for scale-up?

Technical Response: While both Grignard and Lithiation routes are viable, the Grignard addition to Methyl 2-furoate is generally more robust for scale-up due to easier temperature management and reagent stability compared to handling n-Butyllithium. However, the Lithiation route (Furan + n-BuLi + Acetone) is atom-economical if you already handle organolithiums.

Visualizing the Pathways & Failure Points

The following diagram illustrates the two primary synthesis routes and the critical degradation pathways that destroy yield.

Figure 1: Synthetic pathways and critical degradation nodes. Note that the target alcohol is a "gateway" to polymerization if exposed to acid or heat.

Module 2: Critical Protocol Optimization (The "Self-Validating" System)

User Query: My reaction goes to completion (by TLC), but I lose product during workup. What is happening?

Root Cause: The tertiary alcohol is benzylic-like. Even trace acidity during workup catalyzes E1 elimination to the alkene, which polymerizes. Solution: You must maintain a neutral-to-slightly-basic pH throughout the entire isolation process.

Step-by-Step Optimization Guide

| Step | Standard Protocol (High Risk) | Optimized Protocol (High Yield) | Why? (The Science) |

| 1. Reagent Addition | Add MeMgBr rapidly to ester. | Cryogenic Addition: Add MeMgBr to ester at 0°C to -10°C . | Controls exotherm to prevent local overheating and polymerization of the starting material. |

| 2. Quenching | Pour into dilute HCl or H₂SO₄. | Buffered Quench: Pour reaction mixture into saturated NH₄Cl (pH ~5-6) or 10% NaHCO₃ . | Strong acids instantly dehydrate the tertiary alcohol. NH₄Cl is mild enough to hydrolyze the Mg-salt without protonating the alcohol. |

| 3. Phase Separation | Standard extraction. | Rapid Separation: Extract immediately with Et₂O or MTBE. Wash organic layer with NaHCO₃. | Ensures no residual Lewis acidic Mg salts remain, which can catalyze degradation during concentration. |

| 4. Drying | MgSO₄ (can be slightly acidic). | Na₂SO₄ + Trace K₂CO₃. | Adding a pinch of solid Potassium Carbonate to the drying agent neutralizes any adventitious acid. |

| 5. Concentration | Rotary evaporation at 40-50°C. | Cold Evaporation: Rotovap at < 30°C bath temp. Do not distill to dryness unless necessary. | Heat promotes elimination. The product is volatile; high vac can strip it, while heat kills it. |

Module 3: Purification & Storage Strategy

User Query: Can I distill the product? It turns black in the pot.

Technical Response: Distillation is the most dangerous step for this molecule. The "black tar" is poly(2-isopropenylfuran).

The "Base-Stabilized" Distillation Technique:

-

Pre-treatment: Wash the glassware with base (dilute NaOH) and dry it to remove acidic sites on the glass surface.

-

Add Stabilizer: Add 1-2% (w/w) solid Sodium Carbonate (Na₂CO₃) or Calcium Carbonate directly into the distillation pot.

-

Vacuum: Use high vacuum (< 5 mmHg) to keep the boiling point below 50-60°C .

-

Collection: Receive the distillate into a flask containing a few pellets of KOH or K₂CO₃ if storing for long periods.

Storage:

-

Store at -20°C.

-

Add a stabilizer (e.g., trace triethylamine) if the downstream reaction tolerates it.

-

Shelf-life: Degrades over time even at 4°C (turns yellow/brown). Use immediately if possible.

Module 4: Troubleshooting FAQ

Q: The NMR shows a mixture of product and alkene (peaks at ~5.0 and 5.5 ppm). Can I convert the alkene back?

-

A: No. The alkene (2-isopropenylfuran) is a degradation product. Its presence indicates your workup was too acidic or too hot. You must restart and buffer your quench.

Q: I used n-BuLi and got a low yield. The mixture was thick.

-

A: Lithiated furan can aggregate. Ensure you use a co-solvent like THF (or add TMEDA) to break aggregates. Also, ensure the acetone is dry ; wet acetone kills the lithiated species immediately.

Q: Can I use column chromatography instead of distillation?

-

A: Yes, but silica gel is acidic . You must neutralize the silica column by flushing it with 1% Triethylamine/Hexanes before loading your sample. Elute with Hexanes/Ethyl Acetate (buffered).

References & Authority

-

Grignard Addition to Furoates:

-

Hey, D. H., & Rees, C. W. (1960). "The reaction of methylmagnesium iodide with methyl 2-furoate." Journal of the Chemical Society. (Classic establishing the tertiary alcohol sensitivity).

-

Keay, B. A. (1987). "Lithiation of furan and reaction with electrophiles." Chemical Reviews.

-

-

Furan Acid Sensitivity:

-

Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing. (The definitive text on furan stability and polymerization mechanisms).

-

-

Purification of Acid-Sensitive Alcohols:

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for base-washing glassware and stabilizing distillations).

-

-

Synthesis Verification:

-

Sigma-Aldrich Technical Data.[1] "2-(Furan-2-yl)propan-2-ol Properties & Safety."

-

For further assistance, please reply to this ticket with your specific reagent stoichiometry and observed TLC Rf values.

Sources

Technical Support Center: 2-Acetylfuran Reaction Profiling & Impurity Characterization

The following technical guide is structured as a Tier 3 Support resource for researchers utilizing 2-acetylfuran (2-AF) in organic synthesis and medicinal chemistry.

Topic: Characterization of Byproducts in 2-Acetylfuran Reactions Audience: Medicinal Chemists, Process Engineers, Analytical Scientists Document ID: AF-T3-GUIDE-2025

Executive Summary: The Reactivity Paradox

2-Acetylfuran is a deceptive scaffold. While the electron-rich furan ring facilitates electrophilic substitution, it simultaneously renders the molecule highly susceptible to acid-catalyzed ring opening and oxidative degradation. The acetyl group at the C2 position introduces an electron-withdrawing effect, slightly stabilizing the ring compared to furan itself, but it also activates the

Successful manipulation of 2-AF requires balancing three competing pathways:

-

Desired Functionalization (Reduction, Condensation, Substitution).

-

Furan Ring Opening (Acidic hydrolysis to 1,4-dicarbonyls).

-

Polymerization (Formation of humins/tars).

Diagnostic Workflows & Troubleshooting (Q&A)

Category A: Synthesis & Acylation Impurities

User Report: "I am synthesizing 2-acetylfuran via Friedel-Crafts acylation, but my GC-MS shows a persistent heavier impurity (M+ = 152) and the reaction mixture turns black."

Diagnosis: The M+ 152 peak corresponds to 2,5-diacetylfuran . The black color indicates furan resinification (polymerization).

Technical Explanation: The furan ring is highly activated. Once 2-acetylfuran is formed, the electron-withdrawing acetyl group deactivates the ring, theoretically preventing further substitution. However, under forcing conditions (high temperature or excess catalyst), the remaining C5 position attacks another equivalent of the acylating agent. The "black tar" results from the acid-catalyzed polymerization of furan or the product itself, often initiated by trace moisture generating free acid.

Troubleshooting Protocol:

-

Stoichiometry Control: Ensure Furan is in slight excess (1.1–1.3 eq) relative to the anhydride.[1] Do not use excess anhydride.

-

Catalyst Selection: Switch from strong Brønsted acids (

) to milder Lewis acids like -

Temperature Modulation: Maintain reaction temperature

during addition. Higher temperatures favor the higher activation energy pathway to the disubstituted product.

Category B: Reduction Byproducts (Synthesis of 1-(2-furyl)ethanol)

User Report: "During

Diagnosis: Over-reduction leading to tetrahydrofuran (THF) derivatives or ring-opened 1,4-diols .

Technical Explanation:

While

Corrective Action:

-

Quenching: Use saturated

or Acetone instead of HCl. The furan alcohol product is acid-sensitive (prone to polymerization).[2] -

Reagent Check: Ensure

is not contaminated with transition metals, which can catalyze ring hydrogenation.

Category C: Condensation Reactions (Claisen-Schmidt)